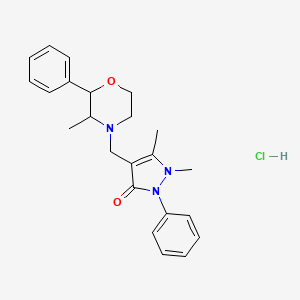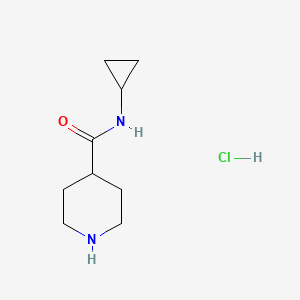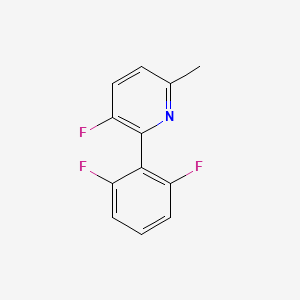
2-(2,6-Difluorophenyl)-3-fluoro-6-methylpyridine
Descripción general
Descripción
2-(2,6-Difluorophenyl)-3-fluoro-6-methylpyridine, also known as 2,6-DFP-3-FMP, is a fluorinated pyridine derivative that has been used in a variety of scientific research applications. This compound is a fluorinated analog of 3-fluoro-6-methylpyridine, which is a commonly used building block in organic synthesis. 2,6-DFP-3-FMP has been used in a variety of research applications, such as in the synthesis of novel compounds, in biochemical and physiological studies, and in the study of mechanisms of action.
Aplicaciones Científicas De Investigación
Phosphorescent Emitting Materials
2-(2,6-Difluorophenyl)-3-fluoro-6-methylpyridine derivatives have been used in synthesizing blue phosphorescent emitting materials. These materials, featuring fluorine atoms and a methyl group, display bright blue-to-green luminescence at room temperature, which is significant for photophysical applications (Xu, Zhou, Wang, & Yu, 2009).
Ethylene Polymerization Catalysis
Nickel(II) complexes with 2-aminomethylpyridine ligands, including the 2,6-difluorophenyl variant, have been synthesized for use as catalysts in ethylene polymerization. These catalysts are noted for producing high molecular weight branched polyethylenes and oligomers (Huang, Gao, Zhang, & Wu, 2008).
Synthesis of Cognition Enhancer Drug Candidates
The compound has been used in the efficient functionalization and synthesis of drug candidates like DMP 543, which is known for enhancing acetylcholine release and thereby improving cognition (Pesti et al., 2000).
Protection of Hydroxyl Groups in Radiofluorination
The compound has been investigated as a protecting group in nucleophilic aromatic radiofluorination, a key process in medical imaging, particularly in Positron Emission Tomography (PET) (Malik et al., 2011).
Antibacterial Agents
2,6-Difluorophenyl derivatives, including this compound, have been synthesized and tested for their antibacterial activities, showing promising results as antibacterial agents (Bouzard et al., 1992).
CC Bond Formation in Pyridines
The compound is used in regiospecific CC bond formation in pyridines, showcasing its utility in synthetic organic chemistry (Yu, Taylor, & Meth–Cohn, 1999).
Propiedades
IUPAC Name |
2-(2,6-difluorophenyl)-3-fluoro-6-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N/c1-7-5-6-10(15)12(16-7)11-8(13)3-2-4-9(11)14/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJLTCGRKGCBMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)F)C2=C(C=CC=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Difluorophenyl)-3-fluoro-6-methylpyridine | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details

















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


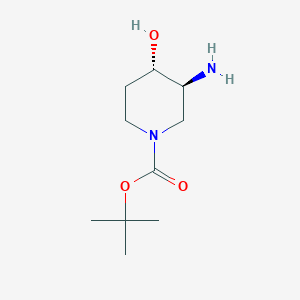
![4-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1428557.png)
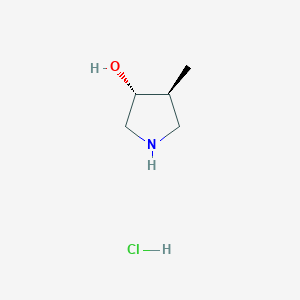
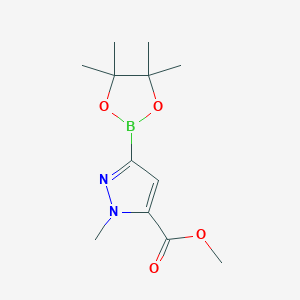
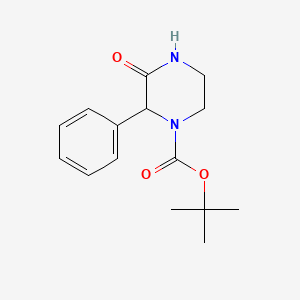
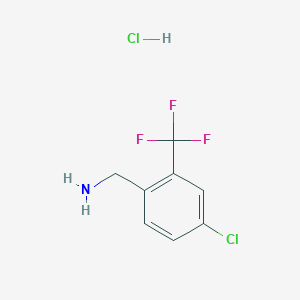
![2-Oxaspiro[3.5]nonan-7-ylmethanol](/img/structure/B1428564.png)
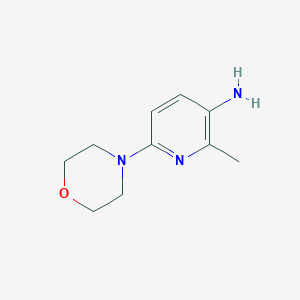
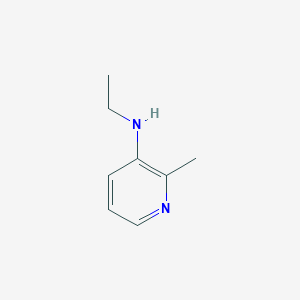
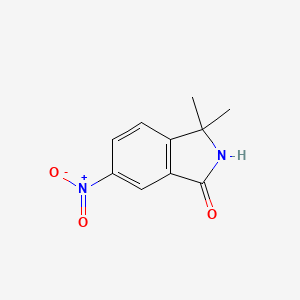
![4,4,5,5-Tetramethyl-2-((trans)-2-methyl-cyclopropyl)-[1,3,2]dioxaborolane](/img/structure/B1428572.png)
